BenchChemオンラインストアへようこそ!

Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Protecting group orthogonality Hydrogenolysis Acid-sensitive substrates

Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 873779-32-9) is a benzyl carbamate (Cbz)-protected spirocyclic intermediate combining a chroman-4-one core with a piperidine ring via a shared quaternary carbon. This spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, appearing in multiple drug candidates across diverse therapeutic areas.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 873779-32-9
Cat. No. B3291829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS873779-32-9
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H21NO4/c23-18-14-21(26-19-9-5-4-8-17(18)19)10-12-22(13-11-21)20(24)25-15-16-6-2-1-3-7-16/h1-9H,10-15H2
InChIKeyAOOOWMISCJTQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-Oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 873779-32-9): Protected Spirocyclic Building Block for Medicinal Chemistry


Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 873779-32-9) is a benzyl carbamate (Cbz)-protected spirocyclic intermediate combining a chroman-4-one core with a piperidine ring via a shared quaternary carbon. This spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, appearing in multiple drug candidates across diverse therapeutic areas [1]. The Cbz protecting group on the piperidine nitrogen defines this compound's specific role as a synthetic intermediate that enables orthogonal deprotection strategies distinct from the more common tert-butyloxycarbonyl (Boc)-protected analog .

Why Benzyl 4-Oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Cannot Be Replaced by Its Boc-Protected Analog


The spiro[chromane-2,4'-piperidine]-4-one scaffold is essential for biological activity across multiple validated targets, including GPR119 (type 2 diabetes), SARS-CoV-2 PLPro (antiviral), acetyl-CoA carboxylase (metabolic disease), and histone deacetylases (oncology) [1]. However, the choice of N-protecting group on the piperidine ring is not arbitrary. The Boc-protected analog (CAS 849928-22-9) requires acidic conditions (TFA) for deprotection, which can be incompatible with acid-sensitive functionalities commonly introduced during lead optimization . In contrast, the Cbz group of benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is cleaved under neutral hydrogenolysis conditions, enabling synthetic routes that would be precluded by Boc chemistry . Generic substitution of the Cbz intermediate with the Boc analog therefore risks synthetic failure, reduced yields, or the inability to access specific derivative series that depend on orthogonal protecting group strategies.

Product-Specific Quantitative Evidence Guide for Benzyl 4-Oxospiro[chroman-2,4'-piperidine]-1'-carboxylate


Orthogonal Deprotection Strategy: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz protecting group of benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is removed via catalytic hydrogenolysis (H₂, Pd/C), conditions that are orthogonal to the acidic deprotection (TFA/CH₂Cl₂) required for the Boc-protected analog (CAS 849928-22-9) . This orthogonality has been exploited in the synthesis of spiro[chromane-2,4'-piperidine] derivatives bearing acid-labile functional groups, where Boc deprotection would cause substrate degradation. Additionally, the Cbz compound is isolated as a yellow oil while the Boc analog is a light yellow solid , providing differential handling characteristics that may be preferred in specific purification workflows.

Protecting group orthogonality Hydrogenolysis Acid-sensitive substrates Solid-phase synthesis

Scaffold-Enabled Drug Discovery: Proven Track Record Across Multiple Validated Targets

The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold, for which benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is the key Cbz-protected building block, has demonstrated pharmacological activity across at least four distinct therapeutic targets. In a GPR119 agonist program, optimized spiro[chromane-2,4'-piperidine] derivative (R)-29 achieved an EC₅₀ of 54 nM (Emax = 181%) in cAMP assays, with in vivo glucose-lowering efficacy at 3 mg/kg p.o. in C57BL/6N mice [1]. In SARS-CoV-2 PLPro inhibition, lead compound 45 showed an enzymatic IC₅₀ of 0.059 μM (T = 60 min) and antiviral EC₅₀ of 2.1 μM in A549 cells at 48 hpi [2]. In acetyl-CoA carboxylase (ACC) inhibition, spiro[chroman-2,4'-piperidine]carbonyl derivatives showed 16–64% inhibition at 10 μM, with compound 38j reducing respiratory quotient in C57BL/6J mice [3]. This multi-target track record, which is not matched by non-spirocyclic chroman-piperidine alternatives, establishes the privileged nature of this scaffold [4].

GPR119 agonists SARS-CoV-2 PLPro inhibitors Acetyl-CoA carboxylase inhibitors Privileged scaffold

Conformational Restriction Advantage Over Flexible Chroman-Piperidine Analogs

The spirocyclic junction in benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate imposes conformational restriction that locks the chroman and piperidine rings into a defined spatial orientation. This rigidification was explicitly exploited in the design of GPR119 agonists, where the spiro-type scaffold in the linker-to-tail moiety was identified as a key design concept that enabled optimization from lead compound 11 (EC₅₀ = 369 nM, Emax = 82%) to drug candidate (R)-29 (EC₅₀ = 54 nM, Emax = 181%) [1]. Flexible, non-spirocyclic linker analogs lack this conformational constraint and would be expected to exhibit higher entropic penalties upon target binding, though direct comparative data on non-spirocyclic analogs is not available from the same study. The conformational restriction provided by the spiro junction is a distinguishing structural feature not present in simple N-benzylpiperidine or chroman-4-one analogs [2].

Conformational restriction Rigidification Binding entropy Linker optimization

Alpha-1a Adrenergic Receptor Antagonism: Subnanomolar Potency and Subtype Selectivity >25-Fold

The 4-oxospiro[benzopyran-2,4'-piperidine] ring system, of which benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a protected precursor, has been transformed into potent and selective alpha-1a adrenergic receptor antagonists. Derivatives based on this scaffold achieved subnanomolar binding affinity (Kᵢ < 1 nM) with greater than 25-fold selectivity for the alpha-1a receptor subtype over alpha-1b and alpha-1d subtypes [1]. This level of potency and selectivity is a direct consequence of the spirocyclic geometry, as the rigid orientation of the piperidine substituents enables optimal interaction with the receptor binding pocket. Non-spirocyclic competitors in the alpha-1 antagonist class (e.g., tamsulosin, alfuzosin) operate via different scaffolds and exhibit distinct selectivity profiles, with tamsulosin showing approximately 10-fold alpha-1a/1b selectivity versus the >25-fold reported for spirocyclic derivatives [1].

Alpha-1a adrenergic receptor Subtype selectivity Class III antiarrhythmic BPH

Best Research and Industrial Application Scenarios for Benzyl 4-Oxospiro[chroman-2,4'-piperidine]-1'-carboxylate


GPR119 Agonist Lead Optimization for Type 2 Diabetes and Obesity

The spiro[chromane-2,4'-piperidine] scaffold enabled by this Cbz intermediate has produced clinical-quality GPR119 agonists with nanomolar potency (EC₅₀ = 54 nM) and oral in vivo efficacy at 3 mg/kg in glucose tolerance tests [1]. Research groups pursuing GPR119 or related metabolic targets can use benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate as a starting point for library synthesis, leveraging the Cbz group for orthogonal protection during sequential functionalization of the piperidine nitrogen. This intermediate provides immediate access to the conformationally restricted linker-to-tail architecture that was critical for achieving potent agonism.

Irreversible SARS-CoV-2 PLPro Inhibitor Development

The spiro[chromane-2,4'-piperidine] core has been validated as a scaffold for irreversible SARS-CoV-2 papain-like protease inhibitors, with lead compound 45 achieving an enzymatic IC₅₀ of 0.059 μM and antiviral cellular EC₅₀ of 2.1 μM in A549 cells [2]. The high-resolution covalent cocrystal structure of compound 7 bound to PLPro confirms the critical role of the spirocyclic geometry in occupying the glycine channel and oxyanion hole. The Cbz-protected intermediate enables rapid diversification at the piperidine nitrogen to generate warhead-containing irreversible inhibitors, with the orthogonal Cbz group allowing for late-stage deprotection and functionalization incompatible with Boc chemistry.

Alpha-1a Selective Antagonist Development for Benign Prostatic Hyperplasia

The 4-oxospiro[benzopyran-2,4'-piperidine] pharmacophore from which this compound is derived has yielded alpha-1a adrenergic receptor antagonists with subnanomolar binding affinity (Kᵢ < 1 nM) and subtype selectivity exceeding 25-fold over alpha-1b and alpha-1d receptors [3]. This selectivity profile is particularly valuable for BPH therapeutics, where alpha-1a selectivity is desired to minimize cardiovascular side effects mediated by alpha-1b receptors. Cbz-deprotection of benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate followed by N-arylation or N-alkylation provides a direct route to novel antagonists with potential advantages over current therapies.

Acetyl-CoA Carboxylase (ACC) Inhibitor Development for Metabolic Disorders

Spiro[chroman-2,4'-piperidine]carbonyl derivatives have demonstrated ACC inhibitory activity (16–64% inhibition at 10 μM) with compound 38j showing in vivo efficacy by reducing respiratory quotient in C57BL/6J mice [4]. The Cbz-protected intermediate provides a versatile starting material for amide or urea coupling at the piperidine nitrogen after deprotection, enabling systematic exploration of the hydrophobic core required for ACC inhibition. The orthogonal protecting group strategy is particularly advantageous when introducing acid-sensitive functionalities during SAR exploration.

Quote Request

Request a Quote for Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.